molecular formula C8H15BF3K B13117753 Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate

Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate

Cat. No.: B13117753
M. Wt: 218.11 g/mol
InChI Key: JQGOHYOSTKGOOG-WSZWBAFRSA-N
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Description

Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is part of the broader class of trifluoroborate salts, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate typically involves the reaction of (1S,2S)-2-ethylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve heating and may require an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include the activation of palladium catalysts and the coordination of the trifluoroborate group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Potassium ((1S,2S)-2-(benzyloxy)cyclopropyl)trifluoroborate
  • Potassium ((1S,2S)-2-(methoxy)cyclohexyl)trifluoroborate

Uniqueness

Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of stereochemically complex molecules.

Properties

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

IUPAC Name

potassium;[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide

InChI

InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/t7-,8-;/m0./s1

InChI Key

JQGOHYOSTKGOOG-WSZWBAFRSA-N

Isomeric SMILES

[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CCCCC1CC)(F)(F)F.[K+]

Origin of Product

United States

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